molecular formula C7H8BNO3 B1333871 3-Aminocarbonylphenylboronic acid CAS No. 351422-73-6

3-Aminocarbonylphenylboronic acid

Cat. No.: B1333871
CAS No.: 351422-73-6
M. Wt: 164.96 g/mol
InChI Key: WDGWHKRJEBENCE-UHFFFAOYSA-N
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Description

3-Aminocarbonylphenylboronic acid (CAS: 351422-73-6) is a boronic acid derivative with the molecular formula C₇H₈BNO₃ and a molecular weight of 164.95 g/mol . Structurally, it features a phenyl ring substituted at the meta position with an aminocarbonyl (–NHCO–) group and a boronic acid (–B(OH)₂) moiety. Key properties include a melting point of 232–235°C and storage requirements of 2–8°C, indicating moderate thermal stability .

This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize bioactive molecules, such as mPGES-1 inhibitors for anti-inflammatory and anticancer applications . Its electron-withdrawing aminocarbonyl group enhances reactivity in coupling reactions while enabling hydrogen-bonding interactions in supramolecular chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminocarbonylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 3-aminophenylboronic acid with carbonyl-containing reagents under controlled conditions. The reaction typically requires a catalyst and may be conducted in the presence of a solvent such as methanol .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions . This method is favored due to its efficiency and ability to produce high yields of the desired product. The reaction conditions often include the use of palladium catalysts and base in an aqueous or organic solvent .

Chemical Reactions Analysis

Types of Reactions: 3-Aminocarbonylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
3-Aminocarbonylphenylboronic acid and its derivatives have been studied for their potential anticancer properties. Boronic acids, including this compound, can inhibit proteasome activity, which is crucial in cancer cell proliferation. The FDA-approved drug bortezomib, a boronic acid derivative, serves as a precedent for the efficacy of this class of compounds in oncology .

2. Inhibitors of Protein Functions
This compound has been identified as a reactant in the synthesis of various inhibitors, including:

  • Phosphodiesterase 10A inhibitors : These are relevant in treating neurological disorders.
  • Peptidomimetic inhibitors of STAT3 protein : STAT3 is a transcription factor involved in cell growth and survival, making it a target for cancer therapy .

Organic Synthesis Applications

1. Cross-Coupling Reactions
this compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction is significant for creating complex organic molecules used in pharmaceuticals and agrochemicals .

2. Synthesis of Pyrimidine Derivatives
The compound serves as a key reactant in synthesizing pyrimidine derivatives, which have applications in developing various drugs .

Material Science Applications

1. Glucose-Responsive Materials
Research indicates that boronic acids can be employed to create glucose-responsive materials. This compound can be used to develop non-inflammatory cross-linkers that respond to glucose levels, potentially useful in diabetes management technologies .

Data Table: Summary of Applications

Application Area Specific Uses References
Medicinal ChemistryAnticancer agents (e.g., proteasome inhibitors)
Phosphodiesterase 10A inhibitors
STAT3 protein inhibitors
Organic SynthesisSuzuki-Miyaura cross-coupling reactions
Synthesis of pyrimidine derivatives
Material ScienceDevelopment of glucose-responsive materials

Case Studies

Case Study 1: Anticancer Research
A study explored the use of boronic acids in inhibiting cancer cell growth through proteasome inhibition mechanisms. The findings suggested that compounds similar to this compound could enhance the efficacy of existing cancer therapies by modifying pharmacokinetic properties .

Case Study 2: Glucose-Responsive Systems
Another study focused on the synthesis of glucose-sensitive materials using boronic acid derivatives. The results demonstrated that this compound could be effectively integrated into polymer matrices to create responsive systems that could potentially be used for controlled drug delivery or biosensors .

Mechanism of Action

The mechanism of action of 3-aminocarbonylphenylboronic acid involves its ability to form reversible covalent bonds with diols and hydroxyl groups . This property makes it an effective inhibitor of enzymes that contain these functional groups. The compound targets specific molecular pathways and proteins , such as STAT3 , to exert its biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and functional differences between 3-aminocarbonylphenylboronic acid and related boronic acid derivatives:

Compound Molecular Formula Substituent Key Properties Applications References
This compound C₇H₈BNO₃ –NHCO– (meta) mp 232–235°C; electron-withdrawing Suzuki coupling, drug synthesis
3-Aminophenylboronic acid C₆H₈BNO₂ –NH₂ (meta) Forms H-bonded dimers; mp >300°C (hemisulfate) Sugar sensing, crystallography
3-Methacrylamidophenylboronic acid C₁₀H₁₂BNO₃ –NHCOC(CH₃)CH₂ (meta) Polymerizable group Polymer chemistry, surface modification
p-(Aminocarbonyl)phenylboronic acid C₇H₈BNO₃ –NHCO– (para) Para-substitution alters electronic effects Targeted synthesis, sensor design
3-(BOC-amino)phenylboronic acid C₁₁H₁₆BNO₄ –NHBOC (meta) Protected amine; enhanced stability Peptide synthesis, controlled reactions

Reactivity and Electronic Effects

  • Electron-Withdrawing vs. Donating Groups: The aminocarbonyl group in this compound is electron-withdrawing, activating the boronic acid toward nucleophilic coupling reactions . In contrast, the amino group (–NH₂) in 3-aminophenylboronic acid is electron-donating, reducing reactivity in cross-couplings but enhancing interactions with diols (e.g., sugars) for sensing applications .
  • Steric and Solubility Considerations: Bulky substituents like the methacrylamido group in 3-methacrylamidophenylboronic acid introduce steric hindrance, limiting use in sterically demanding reactions but enabling polymerization . The BOC-protected amine in 3-(BOC-amino)phenylboronic acid improves solubility in organic solvents and prevents undesired side reactions .

Stability and Handling

  • Thermal Stability: this compound requires storage at 2–8°C, indicating sensitivity to hydrolysis . The hemisulfate salt of 3-aminophenylboronic acid is more stable but requires refrigeration (0–6°C) .
  • Derivatization for Stability: The pinacol ester of this compound (CAS: 188665-74-9) enhances shelf-life by protecting the boronic acid group .

Biological Activity

3-Aminocarbonylphenylboronic acid (ACBA), with the chemical formula C7H8BNO3C_7H_8BNO_3 and CAS number 351422-73-6, is a compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Weight : 164.95 g/mol
  • Appearance : White to brown solid
  • Melting Point : 221-226 °C

This compound functions primarily through its ability to interact with various biological targets, including:

  • Phosphodiesterase Inhibition : ACBA has been identified as an orally active phosphodiesterase 10A inhibitor, which plays a crucial role in cellular signaling pathways by regulating cyclic nucleotide levels .
  • Kinase Inhibition : The compound has demonstrated potential as a TpI2 kinase inhibitor, which is significant in the context of cancer treatment .
  • STAT3 Protein Modulation : ACBA acts as a peptidomimetic inhibitor of the STAT3 protein, a transcription factor involved in cell growth and survival, making it relevant for therapeutic strategies against cancers where STAT3 is aberrantly activated .

Anticancer Properties

Research indicates that derivatives of ACBA can inhibit tumor growth by targeting critical pathways involved in cancer progression. For instance:

  • Case Study : A study evaluated the effects of ACBA on glioma cells, revealing that it significantly reduced cell viability and induced apoptosis through the modulation of signaling pathways associated with cell survival and proliferation .

Antimicrobial Activity

ACBA has shown promise in antimicrobial applications:

  • Pseudomonas aeruginosa : Recent studies have reported that boronic acids, including ACBA, can influence biofilm formation and virulence factor production in Pseudomonas aeruginosa, suggesting their potential as therapeutic agents against bacterial infections .

Synthesis and Applications

ACBA is often utilized in organic synthesis, particularly in:

Application TypeDescription
Suzuki Cross-Coupling ReactionsUsed to synthesize biaryl compounds which are pivotal in drug development.
Oxidative Cross-CouplingEngaged in reactions with mercaptoacetylenes to form complex molecules.
Fluorescent ProbesInvestigated as a selective detection mechanism for metal ions like Cu(II) .

Structural Studies

Crystallographic studies have provided insights into the molecular structure of ACBA. The compound forms stable dimers through hydrogen bonding interactions, which are critical for its biological activity .

Q & A

Basic Research Questions

Q. How can the structural features of 3-aminocarbonylphenylboronic acid be experimentally characterized?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard for determining precise structural parameters. For this compound, hydrogen bonding patterns (e.g., O–H⋯O and N–H⋯O interactions) and dimer formation via boronic acid groups can be analyzed. Key metrics include bond lengths (mean C–C = 0.002 Å), R factor (0.032), and data-to-parameter ratio (10.8), as demonstrated in phenylboronic acid analogs . Fourier-transform infrared (FTIR) spectroscopy can supplement this by identifying vibrational modes of the boronic acid and amide groups .

Q. What synthetic routes are effective for preparing this compound?

Methodological Answer: A common approach involves Suzuki-Miyaura cross-coupling, where a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) facilitates coupling between aryl halides and boronic acids. For example, a 1,2-dimethoxyethane/water solvent system with sodium carbonate as a base under reflux (2 hours, nitrogen atmosphere) achieves high yields. Post-synthesis, purification via column chromatography or recrystallization addresses boroxine formation, a common byproduct .

Q. How can researchers confirm the purity and hydration state of this compound?

Methodological Answer: Thermogravimetric analysis (TGA) distinguishes between anhydrous and monohydrate forms by measuring mass loss upon heating. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) identifies impurities. For analogs like 3-aminophenylboronic acid hemisulfate, >98.0% purity is achievable via high-performance liquid chromatography (HPLC), though storage at 0–6°C is critical to prevent degradation .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set optimizes molecular geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps). For phenylboronic acid derivatives, these methods predict charge distribution, dipole moments, and electrostatic potential surfaces, aiding in understanding interactions with biological targets (e.g., saccharides) . Molecular docking studies (AutoDock Vina) can simulate binding affinities to enzymes or receptors, using crystallographic data for validation .

Q. How does the boronic acid group influence stability and reactivity under varying pH conditions?

Methodological Answer: The boronic acid group undergoes reversible esterification with diols (e.g., saccharides) at physiological pH, forming cyclic boronate esters. Stability studies using nuclear magnetic resonance (NMR) in D₂O at pH 7.4 show equilibrium between trigonal (boronic acid) and tetrahedral (boronate) states. Adjusting pH to <6 or >8 disrupts this equilibrium, impacting applications in glucose sensing or drug delivery .

Q. What strategies mitigate challenges in synthesizing high-purity this compound?

Methodological Answer:

  • Byproduct suppression: Use anhydrous solvents (e.g., THF) and inert atmospheres to minimize boroxine formation.
  • Purification: Reverse-phase HPLC with acetonitrile/water gradients separates boronic acid derivatives from impurities.
  • Storage: Lyophilize the compound and store at -20°C under argon to prevent hydrolysis or oxidation .

Q. How can researchers analyze intermolecular interactions in this compound crystals?

Methodological Answer: Hirshfeld surface analysis quantifies intermolecular contacts (e.g., O⋯H, N⋯H). For phenylboronic acid analogs, O–H⋯O hydrogen bonds (2.6–2.8 Å) dominate crystal packing, while π-π stacking (3.4 Å) between aromatic rings contributes to layered structures. Mercury software visualizes these interactions using CIF files from crystallographic data .

Properties

IUPAC Name

(3-carbamoylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO3/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,11-12H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGWHKRJEBENCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372263
Record name 3-Aminocarbonylphenylboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351422-73-6
Record name 3-carbamoylphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351422-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminocarbonylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-carbamoylphenyl)boronic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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